Triethoxy(3,3,3-trifluoropropyl)silane
Description
Triethoxy(3,3,3-trifluoropropyl)silane (CAS 86876-45-1) is an organosilane compound featuring a trifluoropropyl group linked to a triethoxysilane moiety. Its molecular formula is C₉H₁₉F₃O₃Si, with a molecular weight of 260.33 g/mol . The ethoxy groups (–OCH₂CH₃) enable hydrolysis and condensation reactions, forming siloxane networks, while the –CF₃ group imparts hydrophobicity, chemical resistance, and electron-withdrawing properties . This compound is widely used in:
- Functional coatings for corrosion resistance and hydrophobicity .
- Surface modification of materials like MXenes to tune electronic properties .
- Energy storage systems, such as artificial solid-electrolyte interphases (SEI) in lithium-metal batteries .
Its storage requires temperatures below –20°C to maintain stability, with a shelf life of 1–6 months depending on conditions .
Structure
3D Structure
Properties
IUPAC Name |
triethoxy(3,3,3-trifluoropropyl)silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19F3O3Si/c1-4-13-16(14-5-2,15-6-3)8-7-9(10,11)12/h4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLGWXNBXAXOQBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCC(F)(F)F)(OCC)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19F3O3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50529579 | |
| Record name | Triethoxy(3,3,3-trifluoropropyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50529579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
681-97-0, 86876-45-1 | |
| Record name | (3,3,3-Trifluoropropyl)triethoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=681-97-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triethoxy(3,3,3-trifluoropropyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50529579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Triethoxy(3,3,3-trifluoropropyl)silane can be synthesized through the reaction of 3,3,3-trifluoropropyltrichlorosilane with ethanol. The reaction typically involves the following steps:
Reaction Setup: In a dry reaction vessel, 3,3,3-trifluoropropyltrichlorosilane is added to anhydrous ethanol.
Reaction Conditions: The mixture is stirred and heated to reflux for several hours. The reaction progress can be monitored using gas chromatography.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves:
Raw Material Handling: Large quantities of 3,3,3-trifluoropropyltrichlorosilane and ethanol are handled in specialized equipment to ensure safety and efficiency.
Reaction Control: The reaction is conducted in large reactors with precise control over temperature and pressure to optimize yield and purity.
Product Isolation: The product is isolated through distillation and further purified if necessary to meet industrial standards.
Chemical Reactions Analysis
Hydrolysis Reaction
Hydrolysis initiates with the cleavage of ethoxy groups (-OC₂H₅) in the presence of water, forming silanol intermediates (Si-OH) and ethanol. This reaction is critical for subsequent condensation or surface modification processes.
Key Conditions & Findings :
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pH Dependence : Hydrolysis occurs under both acidic and basic conditions, but reaction rates differ significantly. In acidic environments (pH 1.7–4.0), the trifluoropropyl group’s electron-withdrawing effect slows hydrolysis compared to non-fluorinated analogs .
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Kinetics : Triethoxy groups hydrolyze slower than methoxy groups under acidic conditions due to steric hindrance and electronic effects .
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Products :
Condensation Reaction
Silanols formed during hydrolysis undergo condensation to form siloxane networks (Si-O-Si), essential for polymer and coating applications.
Key Conditions & Findings :
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Catalysts : Acidic or basic conditions accelerate condensation. For example, hydrochloric acid (HCl) or ammonia (NH₃) are commonly used .
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Phase Behavior : The compound’s insolubility in water leads to phase separation, with turbidity measurements revealing nanoparticle formation during condensation .
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Structural Outcomes :
Substitution Reactions
Ethoxy groups can be replaced by nucleophiles (e.g., amines, alcohols), enabling tailored functionalization.
Key Reagents & Applications :
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Alcoholysis : Reacts with methanol to form methoxy derivatives, useful in synthesizing fluoro-silicones .
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Surface Grafting : Substitution with amine groups enhances adhesion to organic polymers in composites .
Comparative Reaction Kinetics
The trifluoropropyl group and ethoxy substituents significantly influence reactivity compared to other silanes:
Mechanistic Influence of the Trifluoropropyl Group
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Electronic Effects : The CF₃ group withdraws electron density from the silicon center, stabilizing transition states and reducing hydrolysis rates .
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Steric Effects : Bulky trifluoropropyl groups hinder nucleophilic attack, further slowing reactions compared to smaller substituents .
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Applications : Enhanced hydrophobicity and chemical stability make it ideal for coatings, adhesives, and biomedical surfaces .
Scientific Research Applications
Chemical Synthesis
Precursor for Organosilicon Compounds
Triethoxy(3,3,3-trifluoropropyl)silane serves as a precursor for synthesizing various organosilicon compounds. It is particularly valuable in the production of silsesquioxane-based polymers, which are used in coatings and sealants due to their durability and thermal stability.
Surface Modification
Enhancement of Surface Properties
This silane is employed to modify the surface properties of substrates such as glass and metals. The treatment imparts hydrophobic characteristics, improving water repellency and resistance to corrosion. This is crucial in industries where material longevity and performance are essential .
Adhesion Promotion
As a silane coupling agent, this compound enhances the adhesion between organic and inorganic materials. This property is particularly beneficial in the manufacturing of adhesives and sealants, where strong bonding is required .
Biological Applications
Biocompatibility Enhancement
In biological contexts, this compound is used to modify surfaces to improve biocompatibility. By reducing protein adsorption on medical devices and implants, it enhances their performance and reduces the risk of adverse reactions in biological environments.
Medical Coatings
Drug Delivery Systems
this compound has potential applications in developing drug delivery systems. Its ability to form stable coatings can be utilized to control the release of therapeutic agents from medical devices.
Industrial Applications
Hydrophobic Coatings
The compound is widely used in producing hydrophobic coatings for various applications, including textiles and construction materials. These coatings increase resistance to water and stains, thereby extending the lifespan of products .
Sealants and Adhesives
In the manufacturing sector, it acts as a key ingredient in sealants and adhesives that require enhanced performance under challenging conditions. The incorporation of this silane improves the overall durability and effectiveness of these products .
Case Studies
Mechanism of Action
The mechanism by which triethoxy(3,3,3-trifluoropropyl)silane exerts its effects involves the formation of siloxane bonds. Upon hydrolysis, the ethoxy groups are replaced by hydroxyl groups, forming silanols. These silanols can then condense to form siloxane bonds, creating a cross-linked network. This network imparts hydrophobic and oleophobic properties to surfaces, making them resistant to water and oil .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural and functional differences between triethoxy(3,3,3-trifluoropropyl)silane and analogous silanes:
Key Observations :
- Fluorination vs. Alkylation : Fluorinated silanes (e.g., –CF₃) provide stronger electron-withdrawing effects and lower surface energy than alkyl chains (e.g., –C₁₆H₃₃). This makes fluorinated variants superior for applications requiring chemical resistance and interfacial electronic tuning .
- Alkoxy Group Impact : Trimethoxy variants hydrolyze faster than triethoxy analogs due to smaller methoxy groups, enabling rapid sol-gel network formation .
Performance in MXene Functionalization
When used to modify Ti₃C₂Tx MXene surfaces:
- This compound increased the work function (ϕ) by ~400 meV compared to unmodified MXene (ϕ = 4.2 eV → 4.63 eV), outperforming –NH₂-terminated APTES (ϕ = 4.3 eV) .
- The –CF₃ group’s electron-withdrawing nature reduces surface electron density, enhancing MXene stability in optoelectronic devices .
Electronic Property Modulation
| Material | Modification | Work Function (ϕ, eV) | Δϕ vs. Unmodified | Reference |
|---|---|---|---|---|
| Ti₃C₂Tx MXene | Unmodified | 4.2 | – | |
| Ti₃C₂Tx MXene | This compound | 4.63 | +0.43 | |
| Ti₃C₂Tx MXene | APTES (–NH₂) | 4.3 | +0.10 |
Hydrophobicity in Coatings
Biological Activity
Overview
Triethoxy(3,3,3-trifluoropropyl)silane (CAS No. 86876-45-1) is an organosilicon compound notable for its unique structure and properties. It features a trifluoropropyl group that imparts hydrophobic characteristics, making it useful in various applications, including surface modification and drug delivery systems. This article explores its biological activity, including mechanisms of action, potential applications in medicine and biology, and relevant research findings.
- Molecular Formula : C9H19F3O3Si
- Molecular Weight : 260.33 g/mol
- Physical State : Colorless to pale yellow liquid
- Solubility : Soluble in organic solvents; insoluble in water
This compound exhibits biological activity primarily through its ability to modify surfaces and enhance biocompatibility. The mechanism involves:
- Hydrolysis : The ethoxy groups undergo hydrolysis to form silanols.
- Condensation : Silanols can condense to create siloxane bonds, promoting adhesion to various substrates.
- Surface Modification : The resulting siloxane structures can reduce protein adsorption and improve hydrophobicity.
These processes make it suitable for applications in medical coatings and drug delivery systems.
1. Surface Modification
This compound is employed to enhance the biocompatibility of materials used in medical devices. By modifying surfaces, it reduces protein adsorption and improves the performance of implants and coatings.
2. Drug Delivery Systems
The compound has been investigated for its potential in drug delivery applications due to its ability to form stable siloxane networks that can encapsulate therapeutic agents.
Case Studies
- Surface Coating Studies :
- Nanoparticle Synthesis :
Toxicological Data
While this compound is generally considered safe when handled properly, it can cause irritation upon prolonged exposure. Safety data sheets indicate potential respiratory and skin irritation risks .
Comparative Analysis with Similar Compounds
| Compound Name | CAS Number | Molecular Weight | Key Features |
|---|---|---|---|
| This compound | 86876-45-1 | 260.33 g/mol | Moderate reactivity; used in surface treatments |
| Trimethoxy(3,3,3-trifluoropropyl)silane | 429-60-7 | 218.25 g/mol | Higher reactivity; used in similar applications |
| Trichloro(3,3,3-trifluoropropyl)silane | 592-09-6 | 231.50 g/mol | More reactive; suitable for different chemical reactions |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Triethoxy(3,3,3-trifluoropropyl)silane, and what analytical techniques are essential for confirming its purity and structure?
- Methodological Answer : Synthesis typically involves the reaction of 3,3,3-trifluoropropyl chloride with triethoxysilane under controlled conditions. Key steps include inert atmosphere handling to prevent hydrolysis and purification via fractional distillation. Characterization requires nuclear magnetic resonance (NMR) for confirming the trifluoropropyl and ethoxy groups, Fourier-transform infrared spectroscopy (FTIR) to identify Si-O-C and C-F bonds, and gas chromatography (GC) to verify purity (>98%, as specified in technical standards) .
Q. What are the critical storage and handling considerations for this compound to ensure stability during experimental use?
- Methodological Answer : The compound is moisture-sensitive and flammable (UN 1993 classification). Store under inert gas (e.g., nitrogen) in airtight containers at room temperature. Avoid exposure to humidity, strong acids/bases, and high temperatures. Use explosion-proof refrigerators if cooling is required. Safety protocols should include fume hood usage and personal protective equipment (PPE) such as chemical-resistant gloves and full-body suits .
Advanced Research Questions
Q. How can researchers optimize the surface functionalization of materials using this compound, particularly in altering electronic properties or hydrophobicity?
- Methodological Answer : Surface functionalization involves hydrolysis-condensation reactions to form siloxane bonds. For electronic applications (e.g., MXene modification), optimize reaction time and solvent polarity to achieve uniform monolayers. For hydrophobicity (e.g., aerogels), vary silane-to-solvent ratios (e.g., 8:1 hexane ratio) and use supercritical drying to enhance contact angles (>135°) . X-ray photoelectron spectroscopy (XPS) and water contact angle measurements are critical for validating surface coverage and hydrophobicity .
Q. What methodologies are effective for evaluating the role of this compound in forming protective siloxane layers on sensitive substrates like perovskites?
- Methodological Answer : Apply the silane via spin-coating or vapor deposition, followed by controlled hydrolysis to form cross-linked Si-O-Si networks. Use spectroscopic ellipsometry to measure layer thickness and electrochemical impedance spectroscopy (EIS) to assess barrier efficacy against moisture. Compare stability of protected vs. unprotected perovskites under accelerated aging conditions (e.g., 85°C/85% RH) .
Q. How should researchers address contradictions in reported reaction conditions (e.g., solvent ratios, temperature) when using this compound for aerogel modification?
- Methodological Answer : Systematic parameter screening (e.g., Design of Experiments, DoE) is recommended. Vary solvent ratios (e.g., silane:hexane from 1:1 to 10:1), curing temperatures (25–80°C), and catalyst concentrations. Characterize pore structure via BET analysis and mechanical stability via compression testing. Cross-reference results with studies using analogous silanes (e.g., trimethoxy derivatives) to identify universal trends .
Data Analysis and Contradiction Resolution
Q. How can researchers reconcile discrepancies in the thermal stability of this compound-derived coatings reported in different studies?
- Methodological Answer : Perform thermogravimetric analysis (TGA) under identical conditions (heating rate, atmosphere) to isolate material-specific degradation profiles. Compare with control samples (e.g., unmodified substrates) and validate using differential scanning calorimetry (DSC) to detect phase transitions. Publish raw data and experimental parameters to facilitate cross-study comparisons .
Key Applications in Advanced Research
- Electronic Materials : Functionalize MXenes or graphene to tune work function values for optoelectronic devices .
- Protective Coatings : Enhance moisture resistance in perovskites or aerogels via siloxane network formation .
- Hybrid Polymers : Incorporate into fluorosilicone copolymers for high-temperature elastomers (validate via dynamic mechanical analysis, DMA) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
